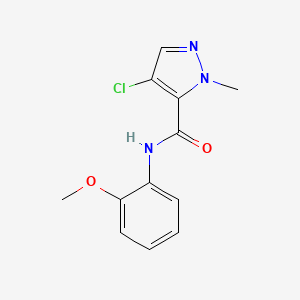![molecular formula C20H18F3N3O3 B5442510 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to bind to and modulate the activity of certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in brain activity.
Biochemical and Physiological Effects:
Studies have shown that 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a number of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in brain activity, and changes in behavior. Specifically, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use as a treatment for anxiety and depression in humans. Additionally, this compound may have applications in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to fully elucidate the potential therapeutic properties of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of cinnamic acid with 2-nitro-4-(trifluoromethyl)aniline in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with piperazine to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to modulate the activity of certain receptors in the brain, particularly the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(E)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)16-7-8-17(18(14-16)26(28)29)24-10-12-25(13-11-24)19(27)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVANVJTWNLPH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(allyloxy)benzyl]benzylamine hydrochloride](/img/structure/B5442439.png)
![N,N-dimethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-carboxamide](/img/structure/B5442454.png)
![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442482.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)
![2-methyl-3-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5442487.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![7-(1-methylethylidene)-3-{[(2-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5442550.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)